N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine
CAS No.:
Cat. No.: VC15882960
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3O |
|---|---|
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C11H11N3O/c1-9(13-15)10-3-5-11(6-4-10)14-8-2-7-12-14/h2-8,15H,1H3 |
| Standard InChI Key | ISBXZCCXVXTLMO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NO)C1=CC=C(C=C1)N2C=CC=N2 |
Introduction
N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a hydroxylamine functional group and a pyrazole ring, which are integral components in various pharmaceutical applications.
Synthesis and Reaction Mechanism
The synthesis of N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine involves the formation of an intermediate oxime, which subsequently rearranges to yield the desired product. Optimization of reaction conditions is crucial for maximizing yield and purity, particularly when scaling up from laboratory to industrial production.
Synthesis Steps
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Starting Materials: 4-(1H-pyrazol-1-yl)benzaldehyde and hydroxylamine hydrochloride.
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Reaction Conditions: Basic conditions using ethanol or methanol as solvents and sodium hydroxide or potassium carbonate as the base.
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Intermediate Formation: Formation of an oxime intermediate.
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Product Formation: Rearrangement of the oxime to form N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine.
Biological Activities and Potential Applications
N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine exhibits significant biological activity, primarily through interactions with enzymes and receptors. Its potential therapeutic effects include modulating oxidative stress and inhibiting certain biological pathways relevant to disease states.
Potential Therapeutic Applications
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Enzyme Modulation: The compound may act as an inhibitor or modulator of enzyme activity, particularly in nitrogen metabolism.
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Oxidative Stress Modulation: Potential for reducing oxidative stress in biological systems.
Chemical Transformations and Versatility
N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine can undergo several chemical transformations, expanding its versatility in synthetic organic chemistry. Common reagents and conditions for these reactions include various organic solvents and catalysts.
Chemical Transformations
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | Oxidizing agents like H2O2 | Oxidized derivatives |
| Reduction | Reducing agents like NaBH4 | Reduced derivatives |
| Condensation | Acidic or basic conditions | Condensed products |
Comparison with Similar Compounds
N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine is distinct from other pyrazole derivatives due to its specific combination of a pyrazole ring and an ethylidenehydroxylamine moiety. This unique structure imparts distinct chemical and biological properties compared to similar compounds.
Comparison Table
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine | Pyrazole ring, hydroxylamine moiety | Potential therapeutic effects in enzyme modulation and oxidative stress |
| N-[1-(5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine | Methyl group on pyrazole ring | Different biological activities due to structural variation |
| Ethanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-, oxime | Similar core but different functional groups | Potentially distinct reactivity profiles |
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